Product packaging for KRAS G13D peptide, 25 mer(Cat. No.:)

KRAS G13D peptide, 25 mer

Cat. No.: B13922387
M. Wt: 2634.1 g/mol
InChI Key: WZHGQEKYPICRGJ-SLRYOGHSSA-N
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Description

Contextualization of KRAS Oncogenic Mutations

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. abcam.com Mutations in the KRAS gene are found in a significant percentage of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. aacrjournals.orgoncokb.org These mutations, most commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state. mdpi.commdpi.com This leads to the persistent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which in turn drives uncontrolled cell growth and tumor formation. mdpi.comscirp.org The frequency and type of KRAS mutations can vary depending on the cancer type, highlighting the diverse roles these mutations play in different tumor contexts. aacrjournals.org

Specific Biological Significance of the KRAS G13D Mutation

The KRAS G13D mutation, a glycine-to-aspartic acid substitution at codon 13, exhibits distinct biological properties compared to other common KRAS mutations, such as those at codon 12. personalizedmedonc.com While still an activating mutation, G13D is often considered a weaker oncogenic allele than G12D. aacrjournals.org This is attributed to a reduced affinity for downstream effector proteins like RAF kinases, which somewhat tempers the hyperproliferative phenotype. aacrjournals.org

A key distinguishing feature of the KRAS G13D mutant is its interaction with GTPase-activating proteins (GAPs), such as neurofibromin (NF1). Unlike G12 mutants, which sterically hinder GAP-mediated GTP hydrolysis, the G13D mutant can still be regulated by NF1. pnas.org This suggests that in the presence of functional NF1, cells with the KRAS G13D mutation may have lower levels of active, GTP-bound KRAS and could be more susceptible to therapies that target upstream signaling, such as EGFR inhibitors. pnas.orgtandfonline.com

The G13D mutation is particularly prevalent in colorectal cancer and has been associated with distinct clinical outcomes. personalizedmedonc.comvulcanchem.com Some studies suggest that patients with KRAS G13D-mutated colorectal cancer may have a better prognosis and could potentially benefit from anti-EGFR therapies, a notion that is still under investigation. mdpi.comscirp.orgpersonalizedmedonc.com

Rationale for Research Utilizing KRAS G13D Peptide, 25 mer

The this compound, is a synthetic peptide that encompasses the G13D mutation along with its flanking amino acid sequences. vulcanchem.comaacrjournals.org This specific length is crucial as it is designed to be recognized by the immune system. vulcanchem.com The rationale for using this peptide in research is multifaceted:

Neoantigen Discovery and Vaccine Development: The G13D mutation creates a neoantigen—a tumor-specific protein sequence that can be recognized by the immune system as foreign. The 25-mer peptide is used to stimulate and identify T-cell responses against this neoantigen. vulcanchem.comnih.gov This is foundational for the development of cancer vaccines and T-cell-based immunotherapies aimed at specifically targeting and eliminating cancer cells harboring the KRAS G13D mutation. mdpi.comnih.govnih.govmedchemexpress.comaacrjournals.orgascopubs.org In vitro studies have shown that dendritic cells pulsed with the 25-mer KRAS G13D peptide can stimulate CD8+ T-cell proliferation and IFN-γ secretion. vulcanchem.com

Biochemical and Structural Studies: Synthetic peptides are instrumental in dissecting the molecular consequences of the G13D mutation. They are used in various assays to study protein-protein interactions, such as the binding of KRAS to its effectors (e.g., RAF) and regulators (e.g., NF1). biorxiv.orgnih.govreactionbiology.comreactionbiology.com These studies help to elucidate how the G13D mutation alters the structure and dynamics of the KRAS protein, affecting its ability to bind to other proteins and hydrolyze GTP. pnas.orgbiorxiv.orgpnas.org

Drug Discovery and Screening: The 25-mer peptide can be utilized in high-throughput screening assays to identify small molecules or antibodies that specifically bind to the mutant KRAS protein. researchgate.netacs.org This is a critical step in the development of targeted therapies that can selectively inhibit the function of the oncogenic KRAS G13D protein without affecting the wild-type protein.

Overview of Research Paradigms and Methodological Approaches

Research involving the this compound, employs a wide range of methodologies spanning from basic biochemistry to preclinical and clinical studies.

Research AreaMethodologies
Immunology and Vaccine Development T-cell proliferation assays, ELISpot, flow cytometry, in vitro stimulation with peptide-pulsed dendritic cells, preclinical vaccination studies in mouse models. mdpi.comvulcanchem.comnih.govaacrjournals.org
Biochemistry and Biophysics Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry, nucleotide exchange assays. pnas.orgbiorxiv.orgreactionbiology.comreactionbiology.compnas.org
Cell Biology Cell proliferation assays, colony formation assays, Western blotting to analyze downstream signaling pathways, immunofluorescence to study protein localization. oncokb.orgnih.govresearchgate.net
Drug Discovery High-throughput screening of compound libraries, peptide-based drug design, computational modeling and docking studies. researchgate.netacs.org
Clinical Research Phase I and II clinical trials to evaluate the safety and efficacy of KRAS G13D-targeted vaccines and immunotherapies. mdpi.comnih.govnih.govascopubs.org

These diverse approaches, often used in combination, provide a comprehensive understanding of the KRAS G13D mutation from the molecular level to its clinical implications. The this compound, serves as a vital reagent in many of these research paradigms, facilitating the development of novel diagnostic and therapeutic strategies for cancers driven by this specific oncogenic mutation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C118H201N29O36S B13922387 KRAS G13D peptide, 25 mer

Properties

Molecular Formula

C118H201N29O36S

Molecular Weight

2634.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C118H201N29O36S/c1-24-62(17)93(115(179)134-75(118(182)183)37-40-83(123)153)144-106(170)78(48-57(7)8)137-102(166)73(36-39-82(122)152)132-114(178)94(63(18)25-2)145-117(181)96(67(22)150)147-107(171)76(46-55(3)4)135-98(162)65(20)128-109(173)81(54-148)139-100(164)71(30-26-28-43-119)129-85(155)53-126-110(174)89(58(9)10)140-108(172)80(50-88(159)160)130-86(156)52-124-97(161)64(19)127-84(154)51-125-111(175)90(59(11)12)142-113(177)92(61(15)16)143-112(176)91(60(13)14)141-105(169)77(47-56(5)6)136-101(165)72(31-27-29-44-120)131-104(168)79(49-68-32-34-69(151)35-33-68)138-103(167)74(38-41-87(157)158)133-116(180)95(66(21)149)146-99(163)70(121)42-45-184-23/h32-35,55-67,70-81,89-96,148-151H,24-31,36-54,119-121H2,1-23H3,(H2,122,152)(H2,123,153)(H,124,161)(H,125,175)(H,126,174)(H,127,154)(H,128,173)(H,129,155)(H,130,156)(H,131,168)(H,132,178)(H,133,180)(H,134,179)(H,135,162)(H,136,165)(H,137,166)(H,138,167)(H,139,164)(H,140,172)(H,141,169)(H,142,177)(H,143,176)(H,144,170)(H,145,181)(H,146,163)(H,147,171)(H,157,158)(H,159,160)(H,182,183)/t62-,63-,64-,65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1

InChI Key

WZHGQEKYPICRGJ-SLRYOGHSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N

Origin of Product

United States

Molecular and Structural Biology of Kras G13d

Structural Characterization of KRAS G13D Protein

The three-dimensional structure of a protein is fundamental to its function. In the case of KRAS G13D, a single amino acid substitution—glycine (B1666218) to aspartic acid at position 13—induces significant structural and dynamic changes that underpin its oncogenic activity.

X-ray crystallography has been instrumental in revealing the atomic-level details of the KRAS G13D mutant. Multiple studies have solved the crystal structures of KRAS G13D in both its GDP-bound (inactive) and GTP-bound (active) states, providing a static yet insightful picture of the protein's architecture. nih.govaacrjournals.orgnih.gov

One key finding is that the G13D mutation leads to an open active site conformation. nih.gov The introduction of the negatively charged aspartic acid residue in the P-loop (phosphate-binding loop) alters the local environment. aacrjournals.orgnih.gov Structures of KRAS G13D bound to the GTP analog GppNHp show significant variations in the Switch I and Switch II regions, which are crucial for binding to downstream effectors, as well as in loop 8 and helix 3/loop 7, when compared to the wild-type protein. nih.gov

In the GDP-bound state, the crystal structure of KRAS G13D reveals a conformation poised for nucleotide release. nih.gov The D13 side chain is positioned over the nucleotide, and Switch I is found in an open conformation, differing from the wild-type structure. nih.gov Furthermore, Switch II also adopts a more open conformation. nih.gov A particularly interesting feature observed in the GDP-bound KRAS G13D structure is the positioning of Alanine 59 (A59) in the Mg2+ binding site, a conformation reminiscent of the HRas-SOS complex, which is involved in nucleotide exchange. nih.govresearchgate.net This structural arrangement suggests a mechanism for the increased intrinsic nucleotide exchange observed in this mutant.

Recent crystallographic studies have also captured a fully open, P-loop exposing conformer of KRAS G13D in the absence of Mg2+, where the Switch I region is displaced, leaving the catalytic core exposed. nih.gov The structural details from various crystallographic studies provide a foundation for understanding the altered function of the KRAS G13D mutant.

Interactive Data Table: X-ray Crystallography Data for KRAS G13D

PDB IDProtein StateResolution (Å)Key FindingsReference
4TQAGDP-bound1.13High-resolution structure revealing changes in the active site's electrostatic charge distribution. aacrjournals.orgrcsb.org
6E6FGppNHp-bound3.4Flexible Switch II region could not be modeled. researchgate.net
6OB3GppNHp-bound, in complex with NF1-GRD2.1Provides structural basis for NF1-mediated GTP hydrolysis. pnas.orgrcsb.org
8EBZGppNHp-bound1.20Snapshot of the State 1 conformation. rcsb.org
8UN3GDP-bound, in complex with inhibitor 52.1Shows a "D13-out" conformation. nih.gov
8UN4GDP-bound, in complex with inhibitor 361.6Shows a "D13-in" conformation. nih.gov
8UN5GDP-bound, in complex with inhibitor 381.3D13 side chain interacts with the inhibitor. nih.gov

While crystallography provides static snapshots, proteins are dynamic entities. The G13D mutation significantly alters the conformational dynamics and allosteric regulation of KRAS. The protein cycles between an inactive, GDP-bound state and an active, GTP-bound state, a process regulated by conformational changes in two key regions: Switch I (residues 30-38) and Switch II (residues 60-76). personalizedmedonc.com

The GTP-bound state of KRAS is characterized by a more "open" conformation at the nucleotide-binding site, which facilitates interactions with downstream effectors. rsc.org Molecular dynamics simulations have shown that GTP binding enhances the conformational flexibility of KRAS, promoting a transition to this active state with more open Switch I and II regions. rsc.orgrsc.org The G13D mutation appears to favor this open, active conformation. nih.govrsc.org

The G13D mutation introduces rigidity in the P-loop region, which restricts the protein's ability to transition between intermediate and active states. rsc.orgrsc.org This altered dynamic landscape is a key feature of its oncogenic nature. rsc.org Specifically, the G13D mutation has been shown to moderately reduce the flexibility of Switch I while increasing the dynamics of Switch II, striking a balance between stability and flexibility that favors the active state. biorxiv.org

Allosteric regulation, where binding at one site affects a distant site on the protein, is crucial for KRAS function. The effector lobe (residues 1-86), containing the P-loop, Switch I, and Switch II, and the allosteric lobe (residues 87-166) work in concert. rsc.org The G13D mutation perturbs the intricate network of interactions within and between these lobes. For instance, in the GTP-bound state, the G13D mutation disrupts the salt bridge between E62 in Switch II and K88 in the α3 helix. biorxiv.org This disruption contributes to the movement of Switch II away from its neighboring regions. biorxiv.org

The substitution of the neutral glycine with the negatively charged aspartic acid at position 13 has a profound impact on the electrostatic potential of the active site. This change is a key contributor to the altered biochemical properties of the KRAS G13D mutant. aacrjournals.org

Analysis of the electrostatic potential maps of wild-type KRAS reveals a positive charge concentration above the alpha and beta phosphates of the bound nucleotide. aacrjournals.orgresearchgate.net This positive potential is thought to stabilize the negatively charged phosphate (B84403) groups of GDP and GTP. In the KRAS G13D mutant, the introduction of the aspartic acid's carboxyl group disrupts this positive charge distribution. aacrjournals.orgresearchgate.net This alteration in the electrostatic landscape is believed to be the underlying reason for the rapid nucleotide exchange kinetics observed in this mutant. aacrjournals.orgnih.gov The reduced positive charge likely weakens the interaction with the bound nucleotide, facilitating its dissociation and exchange for a new nucleotide. This is in contrast to the G12D mutation, which does not cause a similar disruption of the charge distribution around the phosphates. researchgate.net

Conformational Dynamics and Allosteric Regulation in KRAS G13D

Biochemical Properties and Functional Implications of KRAS G13D

The structural changes induced by the G13D mutation translate into distinct biochemical properties that drive its oncogenic function. These properties primarily relate to the protein's ability to cycle between its inactive and active states.

One of the most significant biochemical characteristics of the KRAS G13D mutant is its accelerated rate of nucleotide exchange. aacrjournals.orgfrontiersin.org Compared to wild-type KRAS and other common mutants, KRAS G13D exhibits a markedly faster dissociation of both GDP and GTP. aacrjournals.orgfrontiersin.org Specifically, the GDP exchange rate for KRAS G13D is approximately 14 times faster than that of wild-type KRAS, and the GTP exchange rate is about nine times faster. aacrjournals.org This rapid exchange suggests that KRAS G13D can be more easily auto-activated through spontaneous nucleotide exchange. researchgate.netfrontiersin.org

This increased exchange rate is further enhanced by guanine (B1146940) nucleotide exchange factors (GEFs) like Son of Sevenless (SOS). nih.gov KRAS G13D not only has a higher intrinsic exchange rate but also enhances the nucleotide exchange reaction catalyzed by SOS. nih.gov In fact, KRAS G13D demonstrates a stronger binding affinity for SOS compared to wild-type KRAS. researchgate.netpnas.org When bound to the allosteric site of SOS, GTP-bound KRAS G13D can increase the nucleotide exchange rate at the active site of SOS by more than twofold compared to wild-type KRAS-GTP. pnas.org This potent allosteric modulation of SOS activity contributes to the robust activation of KRAS signaling pathways. pnas.org

Interactive Data Table: Nucleotide Exchange Rates

KRAS VariantGDP Exchange Rate (s⁻¹)GTP Exchange Rate (s⁻¹)Reference
Wild-Type0.0020.002 aacrjournals.org
G13D0.0270.018 aacrjournals.org

KRAS possesses an intrinsic GTPase activity, allowing it to hydrolyze bound GTP to GDP, thereby turning itself "off." mdpi.comabcam.com Oncogenic mutations often impair this activity, leading to a constitutively active state. The G13D mutation has an intermediate effect on the intrinsic rate of GTP hydrolysis compared to other common KRAS mutations. aacrjournals.orgfrontiersin.org While mutations like G12V significantly reduce the hydrolysis rate, the impact of G13D is less severe. aacrjournals.org

The hydrolysis of GTP is significantly accelerated by GTPase-activating proteins (GAPs). nih.gov Most oncogenic KRAS mutations, including G13D, show a dramatic decrease in their responsiveness to GAP-stimulated hydrolysis. aacrjournals.orgfrontiersin.org However, an important distinction for KRAS G13D is its sensitivity to the GAP neurofibromin (NF1). pnas.org While resistant to some GAPs like RASA1, KRAS G13D's GTP hydrolysis can be stimulated by NF1. pnas.orgresearchgate.net The rate of NF1-mediated GTP hydrolysis for KRAS G13D is surprisingly similar to that of wild-type KRAS. pnas.org This suggests that in cellular contexts where NF1 is present and functional, the oncogenic signaling of KRAS G13D might be attenuated. pnas.org

Differential Sensitivity to GTPase-Activating Proteins (GAPs)

GTPase-Activating Proteins (GAPs) are critical negative regulators of RAS proteins, accelerating their intrinsic GTP hydrolysis activity to switch them to an inactive, GDP-bound state. nih.gov The G13D mutation, however, alters the protein's response to these regulatory inputs in a non-uniform manner.

The KRAS G13D mutant displays a unique sensitivity to the GAP activity of Neurofibromin (NF1). nih.govaacrjournals.org Unlike the common KRAS mutations at codons 12 or 61, which are largely resistant to GAP-mediated hydrolysis, KRAS G13D is responsive to NF1-stimulated GTPase activity. pnas.orgpnas.orgnih.govpnas.org This has been demonstrated both in vitro with purified proteins and in cellular contexts. pnas.orgnih.gov

Structural analyses of the KRAS G13D-NF1 complex provide a clear basis for this phenomenon. pnas.orgnih.govosti.gov The G13D mutation permits the catalytic "arginine finger" from NF1's GAP-related domain (GRD) to enter the active site. nih.govaacrjournals.org This positioning is crucial for stabilizing the transition state and facilitating the nucleophilic attack on the gamma-phosphate of GTP, thereby promoting hydrolysis. pnas.org The binding affinity between KRAS and the NF1-GRD is high, characterized by numerous salt bridges at the interaction interface, which contributes to the effective catalysis. pnas.orgnih.gov

This retained sensitivity implies that in cancer cells with functional NF1, the activity of KRAS G13D remains partially dependent on upstream signals from receptor tyrosine kinases like EGFR. pnas.orgnih.gov Concordantly, studies have shown that KRAS G13-mutated cancers are frequently co-mutated with NF1, suggesting a selective pressure to inactivate this GAP to maintain high levels of active KRAS G13D-GTP. pnas.orgnih.govosti.gov

In stark contrast to its interaction with NF1, the KRAS G13D mutant is insensitive to the GAP activity of RASA1 (also known as p120GAP). nih.govaacrjournals.orgpnas.orgnih.gov In vitro assays have consistently shown that while RASA1 can accelerate GTP hydrolysis for wild-type KRAS by approximately 100-fold, it does not significantly alter the hydrolysis rate for KRAS G13D. pnas.orgnih.govresearchgate.net This resistance is a shared feature with other major oncogenic KRAS mutants, such as those at position G12. nih.gov

The structural and biochemical rationale for this differential sensitivity lies in the binding interface between RAS and the respective GAPs. The binding affinity of RAS for RASA1 is about 50-fold lower than for NF1. pnas.org Structural comparisons reveal fewer stabilizing salt-bridge interactions at the KRAS-RASA1 interface compared to the KRAS-NF1 interface. nih.gov This weaker, more transient interaction is insufficient to properly orient the catalytic machinery of RASA1 to overcome the structural changes induced by the G13D mutation and stimulate GTP hydrolysis.

Table 1: Comparative Sensitivity of KRAS Mutants to GAP Proteins

KRAS Allele Sensitivity to NF1-Mediated GTP Hydrolysis Sensitivity to RASA1-Mediated GTP Hydrolysis
Wild-Type KRAS Sensitive Sensitive pnas.orgnih.gov
KRAS G13D Sensitive nih.govpnas.orgpnas.orgnih.gov Insensitive/Resistant nih.govaacrjournals.orgpnas.orgnih.gov
KRAS G12D Insensitive/Resistant pnas.orgnih.gov Insensitive/Resistant pnas.orgnih.govresearchgate.net
KRAS Q61 Mutants Insensitive/Resistant pnas.orgnih.gov Insensitive/Resistant nih.gov
Neurofibromin (NF1) Interaction and GTP Hydrolysis

Molecular Interactions of KRAS G13D with Key Downstream Effectors

Once in its active, GTP-bound state, KRAS G13D engages with a host of downstream effector proteins to drive oncogenic signaling. The nature and strength of these interactions can differ from wild-type KRAS and other mutant forms.

The RAF-MEK-ERK (MAPK) pathway is a canonical downstream signaling cascade for KRAS. ijbs.com The interaction between KRAS G13D and RAF kinase is complex. Some biochemical studies suggest that the G13D mutation may slightly reduce the affinity for RAF kinases compared to other mutants, potentially classifying it as a weaker oncogenic allele. nih.gov However, proximity labeling studies in cells have shown that RAF1 and ARAF are enriched with KRAS G13D, indicating a robust interaction that leads to high activation of the RAF-MEK-ERK pathway. life-science-alliance.org Other analyses describe KRAS G13D as having an intermediate binding affinity for RAF compared to other mutants. aacrjournals.org

Crystal structures of KRAS mutants, including G13D, in a complex with the RAS-binding domain (RBD) and cysteine-rich domain (CRD) of RAF1 have provided detailed insights into the molecular interface, revealing that both the RBD and CRD interact extensively with KRAS. escholarship.org These interactions are critical for recruiting RAF to the cell membrane and initiating the downstream phosphorylation cascade. escholarship.org The modulation of this interaction by the G13D mutation contributes to its specific biological and clinical characteristics. firstwordpharma.com

Another major effector pathway for RAS is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell growth and survival. ijbs.comfrontiersin.org The interaction between KRAS G13D and the catalytic p110α subunit of PI3K appears to be attenuated compared to its engagement with the RAF pathway. frontiersin.org Studies in cell lines have shown that KRAS G13D expression does not lead to higher phosphorylation of key pathway components like PDK1 and AKT when compared to wild-type KRAS. frontiersin.org Further research suggests that the PI3K/AKT pathway may function independently of regulation by the KRAS G13D mutation in certain contexts. frontiersin.org

However, the interaction is not altogether absent. Binding of RAS to p110α is generally required for RAS-driven tumorigenesis. nih.govaacrjournals.org In some cellular models, KRAS G13D mutated clones have been observed to have an increased basal level of AKT phosphorylation. scispace.com The strength of this interaction and the resulting pathway activation may be highly dependent on the specific cellular background and the presence of co-occurring mutations. nih.gov For instance, KRAS G12D has been shown to bind more strongly to the p110γ-RBD than other mutants like Q61H, with G13D exhibiting intermediate characteristics, highlighting allele-specific differences in effector engagement. aacrjournals.org

The Son of Sevenless (SOS) protein is a guanine nucleotide exchange factor (GEF) that activates RAS by promoting the release of GDP, allowing GTP to bind. aacrjournals.orgnih.gov The KRAS G13D mutant has a distinct relationship with SOS. A key biochemical feature of KRAS G13D is its rapid intrinsic nucleotide exchange, which is an order of magnitude faster than that of wild-type KRAS. aacrjournals.org This property, resulting from electrostatic repulsion within the active site, allows the mutant to auto-activate more frequently, making it less dependent on GEF regulation for initial activation. aacrjournals.org

Despite its high intrinsic exchange rate, KRAS G13D also interacts strongly with SOS, exhibiting a high affinity for the catalytic domain of SOS (SOScat). nih.govpnas.org Furthermore, active, GTP-bound KRAS G13D is a potent allosteric modulator of SOScat. nih.govpnas.org When KRAS G13D-GTP binds to the allosteric site on SOS, it enhances the GEF's catalytic activity, increasing the nucleotide exchange rate of KRAS at the active site by more than twofold compared to the allosteric effect of wild-type KRAS-GTP. nih.govpnas.orgfrontiersin.org This creates a powerful positive feedback loop. Cryogenic electron microscopy has provided structural insights into the KRAS G13D-SOScat complex, revealing conformational changes that explain the enhanced affinity and allosteric modulation. nih.govpnas.org This potent interaction presents a therapeutic target, with small-molecule inhibitors designed to disrupt the KRAS-SOS interface showing preclinical promise. nih.govaacrjournals.org

Table 2: Summary of KRAS G13D Molecular Interactions

Interacting Protein Type of Interaction Key Finding for KRAS G13D
Neurofibromin (NF1) Negative Regulation (GAP) Sensitive to NF1-mediated GTP hydrolysis. nih.govpnas.org
RASA1 Negative Regulation (GAP) Resistant to RASA1-mediated GTP hydrolysis. pnas.orgnih.gov
RAF Kinase Downstream Effector Modulated, intermediate affinity; leads to MAPK pathway activation. nih.govlife-science-alliance.orgaacrjournals.org
PI3K (p110α) Downstream Effector Attenuated interaction compared to RAF; pathway activation is context-dependent. frontiersin.orgfrontiersin.orgscispace.com
SOS Positive Regulation (GEF) High intrinsic nucleotide exchange rate AND potent allosteric activator of SOS. aacrjournals.orgnih.govpnas.org

Immunological Research of Kras G13d Peptide, 25 Mer As a Neoantigen

Neoantigen Identification and In Silico Prediction

The identification of neoantigens like KRAS G13D is a critical first step in developing targeted cancer immunotherapies. This process often begins with computational predictions, which are then validated through advanced laboratory techniques.

Computational tools and algorithms are instrumental in predicting which peptide sequences, or epitopes, within the KRAS G13D neoantigen are likely to be immunogenic. These predictions are based on several immunological parameters, including the peptide's binding affinity to Major Histocompatibility Complex (MHC) class I and class II molecules, which are crucial for presenting the epitope to T-cells. nih.govnih.govresearchgate.net

In one study, researchers used the Immune Epitope Database (IEDB) to predict MHC class I and II epitopes for KRAS G13D. nih.govnih.govresearchgate.net This in silico approach shortlisted promising mimotopes—peptides that mimic the structure of the natural epitope—based on their predicted ability to bind MHC molecules and stimulate an immune response. nih.govnih.govresearchgate.net The predictions also considered factors like B-cell epitope linearity and the accessibility of the peptide's surface. nih.gov However, it's important to note that not all computationally predicted epitopes are confirmed to be presented by cancer cells. For instance, some newly identified neoantigens carrying KRAS G13D mutations were not predicted as binders by algorithms like NetMHCpan4.1. biorxiv.org

Table 1: In Silico Prediction of KRAS G13D Mimotopes
Mimotope CandidatePrediction ToolPredicted OutcomeReference
164-DIEDBHigh MHC-I and MHC-II affinity nih.govnih.govresearchgate.net
224-DIEDBHigh MHC-I and MHC-II affinity nih.govnih.govresearchgate.net

Immunopeptidomics, which utilizes mass spectrometry to directly identify peptides presented by MHC molecules on the cell surface, provides a more definitive method for neoantigen discovery. mdpi.com This technique has been successfully used to detect KRAS G13D neoantigens on cancer cells. biorxiv.orgnih.gov

One advanced approach, targeted-immunopeptidomics, has been particularly effective in identifying KRAS G13D neoantigens that were missed by broader, global immunopeptidomics methods. biorxiv.org This targeted approach confirmed the presentation of a KRAS G13D-carrying neoantigen in the HCT116 colorectal cancer cell line. biorxiv.org Another study used mass spectrometry to identify KRAS G13D peptides in seven out of eight analyzed samples, demonstrating that this neoepitope is processed and presented on cancer cells. nih.govbmj.com

Table 2: Immunopeptidomics Detection of KRAS G13D Neoantigens
Cell Line/SampleDetection MethodIdentified PeptideReference
HCT116Targeted-immunopeptidomicsKRAS-G13D [10-21] biorxiv.org
Engineered Cell LinesMass SpectrometryKRAS G13D peptides nih.govbmj.com

Computational Prediction of KRAS G13D Epitopes

Antigen Processing and Presentation Mechanisms

For a neoantigen to trigger an immune response, it must be processed within the cancer cell and presented on its surface by HLA molecules. The 25-mer length of the KRAS G13D peptide ensures it contains the necessary sequences for this process.

Both HLA class I and class II molecules are involved in presenting KRAS G13D epitopes. The 25-mer peptide is long enough to encompass both the mutated residue and flanking sequences required for binding to both types of HLA molecules and for T-cell receptor recognition. vulcanchem.com Studies have shown that the KRAS G13D peptide can act as a neoantigen by presenting mutation-specific epitopes on both MHC class I and class II molecules. vulcanchem.com

Research has demonstrated that T-cell responses to KRAS G13D can be restricted by both HLA class I and class II molecules, indicating the peptide is processed and presented through both pathways. nih.govmdpi.comresearchgate.net Specifically, CD4+ T-cell responses are mediated by HLA class II molecules, while CD8+ T-cell responses are mediated by HLA class I molecules. nih.govmdpi.comresearchgate.net

The presentation of the KRAS G13D neoantigen is often restricted to specific HLA alleles. This means that only individuals with these particular HLA types can effectively present the KRAS G13D epitope to their T-cells.

Several HLA alleles have been identified as capable of presenting KRAS G13D epitopes:

HLA-A11:01 : Mass spectrometry has identified KRAS G13D neoepitopes presented by HLA-A11:01. nih.govbmj.combmj.com T-cell receptors (TCRs) that recognize this specific neoantigen-HLA complex have also been identified. nih.gov This HLA allele is present in approximately 15% of the US population. nih.gov

HLA-A03:01 : While predicted to be a strong binder, the KRAS G13D epitope presented by HLA-A03:01 appears to be less abundant on the cell surface, suggesting it may not be processed and presented as efficiently. nih.govbmj.com

HLA-DQB103:03 : Studies have shown that KRAS-G13D-specific T-cell responses can be restricted by the HLA class II molecule HLA-DQB103:03. nih.govmdpi.com

Table 3: HLA Alleles Presenting KRAS G13D Epitopes
HLA AlleleHLA ClassEvidenceReference
HLA-A11:01Class IMass spectrometry, TCR recognition nih.govbmj.comnih.gov
HLA-A03:01Class IMass spectrometry (low abundance) nih.govbmj.com
HLA-DQB1*03:03Class IIT-cell response restriction nih.govmdpi.com

HLA Class I and Class II Molecule Binding and Presentation

T-Cell Recognition and Activation Studies

The ultimate goal of neoantigen presentation is the activation of T-cells, which can then attack and destroy cancer cells. Several studies have demonstrated that the KRAS G13D neoantigen is capable of activating T-cells.

Researchers have successfully isolated murine TCRs that specifically recognize KRAS G13D presented by HLA-A*11:01. nih.govbmj.comnih.gov These TCRs demonstrated reactivity to the KRAS G13D peptide but not the corresponding wild-type peptide, confirming their specificity for the mutation. nih.govbmj.com Furthermore, these TCRs could recognize endogenously processed and presented KRAS G13D, indicating their potential for therapeutic applications. nih.govbmj.com

In another study, T-cell responses to a 27-mer KRAS G13D peptide were observed in healthy donors, with the responses being restricted by HLA-DQ molecules. nih.govmdpi.comresearchgate.net Dendritic cells pulsed with a 25-mer KRAS G13D peptide have also been shown to stimulate T-cell activation. google.com These findings collectively validate the immunogenicity of the KRAS G13D neoantigen and its potential as a target for cancer immunotherapy. nih.govbmj.comnih.govmdpi.comresearchgate.netgoogle.com

Induction of Antigen-Specific CD4+ T-cell Responses

Research has demonstrated that long peptides derived from driver mutations, such as KRAS G13D, are capable of eliciting antigen-specific CD4+ T-cell responses. In a study evaluating the immunogenicity of several 27-mer synthetic peptides, the KRAS G13D peptide was identified as one of the immunogenic sequences. mdpi.comnih.gov

The study utilized peripheral blood mononuclear cells (PBMCs) from 25 healthy donors. mdpi.com T-cell responses to a pool of peptides including KRAS G13D were observed, and subsequent analysis of the individual peptides confirmed the specific reactivity. nih.gov The KRAS G13D peptide induced antigen-specific CD4+ T-cell responses in 3 out of the 25 donors, corresponding to a 12.0% response rate. mdpi.comnih.gov Further investigation into the HLA restriction of these responses revealed that in two of the responding donors, the T-cell response to the KRAS G13D peptide was HLA-DQ-restricted. mdpi.com These findings underscore the capacity of the KRAS G13D 25-mer peptide to be processed and presented by HLA class II molecules, leading to the activation of specific CD4+ T helper cells. mdpi.com The induction of such responses is a crucial component of a comprehensive anti-tumor immune attack.

Table 1: CD4+ T-cell Response to KRAS G13D 27-mer Peptide

Parameter Finding Citation
Study Design Evaluation of immunogenicity of 10 driver mutation-derived 27-mer peptides in PBMCs from 25 healthy donors. mdpi.comnih.gov
Peptide KRAS G13D (27-mer) mdpi.comnih.gov
Responding Donors 3 out of 25 (12.0%) showed CD4+ T-cell responses. mdpi.comnih.gov
HLA Restriction Determined to be HLA-DQ-restricted in 2 of the 3 responding donors. mdpi.com

Induction of Antigen-Specific CD8+ T-cell Responses

The KRAS G13D 25-mer peptide has also been shown to act as a neoantigen capable of stimulating CD8+ cytotoxic T lymphocytes (CTLs). The length of the 25-mer peptide allows for the inclusion of the mutated residue and flanking sequences necessary for T-cell receptor (TCR) recognition and presentation by MHC class I molecules. vulcanchem.com

In vitro studies have demonstrated that dendritic cells pulsed with the KRAS G13D 25-mer peptide can effectively stimulate the proliferation of CD8+ T-cells and their secretion of interferon-gamma (IFN-γ), confirming its immunogenicity. vulcanchem.com Further preclinical research in HLA-A*11:01 transgenic mice involved immunization with a KRAS G13D-derived peptide (KRAS7–16G13D). nih.gov Following immunization, analysis of peripheral blood samples showed IFN-γ expression in CD8+ T cells after stimulation with the peptide, indicating the successful induction of a mutation-specific CD8+ T-cell response. nih.gov These findings establish that the KRAS G13D peptide contains epitopes that can be presented by MHC class I molecules to activate CTLs, a critical mechanism for directly killing cancer cells. vulcanchem.comnih.gov

T-Cell Receptor (TCR) Development and Specificity Research

The identification and characterization of TCRs that specifically recognize the KRAS G13D neoantigen are fundamental to developing adoptive cell therapies.

Researchers have successfully isolated and characterized TCRs with specificity for the KRAS G13D mutation presented by specific HLA molecules. Using mass spectrometry to identify neoepitopes presented on the cell surface, investigators at the National Cancer Institute (NCI) identified HLA-A11:01-restricted TCRs that recognize the KRAS G13D substitution. nih.gov These TCRs demonstrated high specificity and immunogenicity for the G13D mutation and could recognize the endogenously processed and presented antigen on the surface of cells. nih.govbmj.com

In one study, three murine TCRs were initially isolated from HLA-A11/Kb transgenic mice vaccinated with a KRAS G13D7–16 peptide. bmj.com Of these, two TCRs (designated TCR 3 and TCR 7) showed specific reactivity, recognizing target cells pulsed with the KRAS G13D peptide at concentrations as low as 1 ng/mL, but did not recognize the corresponding wild-type peptide. bmj.com Crucially, these TCRs also recognized a cell line transduced with a KRAS G13D minigene, confirming their ability to identify endogenously processed epitopes. bmj.com

Separately, research has led to the discovery of HLA class II-restricted TCRs targeting the KRAS G13D mutation, which were shown to recognize a 25-mer peptide. These efforts highlight the potential for developing "off-the-shelf" TCR therapies for patients with common KRAS mutations and the appropriate HLA type. nih.gov

Table 2: Characteristics of Isolated KRAS G13D-Specific TCRs

TCR Source/Designation HLA Restriction Target Epitope Key Findings Citation
NCI-Identified TCRs HLA-A*11:01 KRAS G13D High specificity and immunogenicity; recognize endogenously processed antigen. nih.gov
Murine TCR 3 & 7 HLA-A*11:01 KRAS G13D7–16 Reactive to peptide at 1 ng/mL; specific for mutant vs. wild-type; recognize endogenously expressed minigene. bmj.com
Class II-restricted TCRs HLA Class II KRAS G13D (25-mer) Recognize the long peptide, indicating potential for CD4+ T-cell based therapies. nih.gov

While there is significant interest in improving the therapeutic efficacy of TCRs, research specifically detailing affinity enhancement strategies for KRAS G13D-specific TCRs is not widely published. However, studies on other KRAS mutations provide a framework for this approach. For instance, affinity enhancement of TCRs targeting KRAS G12V and G12D has been successfully demonstrated. aacrjournals.orgresearchgate.net These strategies often involve structure-based design and directed evolution to create TCR variants with significantly improved affinity for the neoantigen-pHLA complex. researchgate.net For example, a study on a KRAS G12V-specific TCR identified a high-affinity mutant with only two amino acid substitutions that resulted in a 15.8-fold enhancement in affinity while maintaining specificity. researchgate.net Such approaches, which can lead to TCRs with functional avidities in the nanomolar to picomolar range, are being explored to enable the recognition of tumor cells with low levels of endogenous neoantigen presentation. aacrjournals.org These methodologies could potentially be applied to augment the potency of KRAS G13D-specific TCRs for therapeutic use.

Isolation and Characterization of KRAS G13D Reactive TCRs

Preclinical Immunotherapeutic Strategies Utilizing KRAS G13D Peptide, 25 mer

The KRAS G13D 25-mer peptide is a key component in the preclinical development of various immunotherapeutic strategies, most notably cancer vaccines.

Long peptides, such as the 25-mer KRAS G13D, are advantageous for vaccine development as they can be processed by antigen-presenting cells (APCs) to generate both MHC class I and class II epitopes, thus stimulating both CD8+ and CD4+ T cells. mdpi.com Preclinical research has validated the use of this peptide in various vaccine formulations.

In one approach, in silico bioinformatics tools were used to design and shortlist mimotopes based on the KRAS G13D sequence with predicted high MHC-I and MHC-II affinities. peerj.com Two G13D mimotopes were synthesized and subsequently tested in immunoassays using mice, demonstrating the feasibility of using computational methods to optimize peptide vaccine candidates. peerj.com

Other preclinical studies have utilized mRNA vaccines that encode for the KRAS G13D peptide sequence. vulcanchem.com In murine models, these mRNA vaccines induced tumor-specific cytotoxic T lymphocytes (CTLs) that targeted cancer cells with the KRAS G13D mutation. vulcanchem.com This resulted in a significant reduction in tumor volume and the establishment of durable immune memory, as evidenced by the ability of surviving mice to reject subsequent tumor challenges. vulcanchem.com The this compound, is explicitly mentioned as an immune potentiator that can be used to prepare KRAS vaccines. medchemexpress.com These preclinical findings provide a strong rationale for advancing KRAS G13D peptide-based vaccines into clinical trials, often in combination with other immunotherapies like checkpoint inhibitors to enhance their anti-tumor effects. vulcanchem.com

Table 3: Preclinical Vaccine Research with KRAS G13D Peptide

Vaccine Strategy Model System Key Findings Citation
In Silico Designed Mimotopes In vitro assays and in vivo mouse models Shortlisted G13D mimotopes (164-D, 224-D) based on predicted immunogenicity. peerj.com
mRNA Vaccine Encoding G13D Peptide Murine models (xenograft) Induced tumor-specific CTLs; reduced tumor volume by 60%; established durable immune memory. vulcanchem.com
Peptide as Immune Potentiator General Vaccine Preparation The 25-mer peptide is identified as a component for preparing KRAS vaccines. medchemexpress.com

mRNA Vaccine Research Incorporating KRAS G13D Peptides

The development of mRNA vaccines targeting KRAS mutations, including G13D, represents a significant advancement in cancer immunotherapy. mdpi.com These vaccines are designed to deliver mRNA sequences that encode for the mutated KRAS peptides, stimulating the patient's immune system to recognize and attack cancer cells bearing this specific mutation. nih.govjci.org

Preclinical studies have demonstrated the potential of this approach. In murine models, mRNA vaccines encoding the KRAS G13D peptide have been shown to induce tumor-specific cytotoxic T lymphocytes (CTLs). vulcanchem.com This resulted in a significant reduction in tumor volume, with vaccinated mice exhibiting tumors that were 60% smaller than those in control groups. vulcanchem.com Furthermore, these vaccines induced a durable immune memory, as evidenced by the ability of surviving mice to reject subsequent tumor challenges. vulcanchem.com

Several clinical trials are underway to evaluate the safety and efficacy of KRAS-targeting mRNA vaccines in humans. One such vaccine, mRNA-5671, developed by Moderna, targets the four most common KRAS mutations: G12D, G12V, G13D, and G12C. nih.govq4cdn.comoncologypipeline.com A Phase I trial (NCT03948763) is currently evaluating mRNA-5671 as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with KRAS-mutated non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). mdpi.comnih.govfrontiersin.org Preclinical data for mRNA-5671 showed a significant enhancement of CD8+ T cell responses to the mutant KRAS antigens. nih.govfrontiersin.org

Another investigational mRNA vaccine, RV-1521, is a broad-spectrum vaccine targeting multiple KRAS mutations, including G12D and G13D. aacrjournals.orgresearchgate.net In a CT26 colon cancer model in mice, RV-1521 induced robust immune responses. aacrjournals.orgresearchgate.net When combined with an anti-PD-1 therapy, the efficacy was further amplified, leading to a 70% reduction in tumor volume. aacrjournals.orgresearchgate.net

The table below summarizes key mRNA vaccine candidates incorporating KRAS G13D peptides.

Vaccine CandidateTargeted KRAS MutationsKey Research FindingsClinical Trial Identifier
mRNA-5671 G12D, G12V, G13D, G12CEnhanced CD8+ T cell response in preclinical studies. nih.govfrontiersin.orgNCT03948763
ELI-002 7P G12D, G12R, G12V, G12S, G12A, G12C, G13DPhase 1/2 trial ongoing for resected pancreatic ductal adenocarcinoma. nih.govNCT05726864
RV-1521 Multiple, including G12D and G13DInduced robust immune response and significant tumor reduction in preclinical models, especially in combination with anti-PD-1 therapy. aacrjournals.orgresearchgate.netNot specified

Adoptive T-Cell Therapy (ACT) Research (TCR-Engineered T cells)

Adoptive T-cell therapy (ACT) using T-cell receptors (TCRs) engineered to recognize KRAS G13D is another promising avenue of research. nih.gov This approach involves isolating a patient's T cells and genetically modifying them to express TCRs that can specifically identify the KRAS G13D neoantigen presented on the surface of cancer cells by human leukocyte antigen (HLA) molecules. jci.org

A significant challenge in developing these therapies is identifying the precise neoepitopes that are naturally processed and presented by cancer cells. bmj.com Mass spectrometry-based immunopeptidomics has been instrumental in identifying HLA-A*11:01-restricted neoepitopes derived from the KRAS G13D mutation. bmj.com This has enabled the isolation of murine TCRs that specifically recognize these neoepitopes. bmj.com These TCRs have demonstrated high specificity for the mutated peptide over the wild-type version and can recognize endogenously processed antigens. bmj.com

The National Cancer Institute (NCI) has identified HLA-A11:01-restricted TCRs that target the KRAS G13D mutation. nih.gov The G13D mutation is a compelling target for ACT due to its high prevalence in certain cancers, such as colorectal carcinoma, where it is found in approximately 16% of patients with KRAS mutations. nih.gov The HLA-A*11:01 allele is also relatively common, present in about 15% of the US population. nih.gov While the currently identified TCRs are primarily for research use to identify other reactive TCRs, they represent a crucial first step. nih.gov

Research has also identified CD4+ T cell reactivity against the KRAS G13D mutation. aacrjournals.org In a study, CD4+ T cells from healthy donors were shown to respond to a 27-mer KRAS G13D peptide in an HLA-DQ-restricted manner. mdpi.com This highlights the potential for engaging different arms of the immune system in the anti-tumor response.

The table below details research findings on TCRs targeting the KRAS G13D peptide.

TCR SpecificityHLA RestrictionKey Research Findings
Murine TCRs HLA-A*11:01Successfully isolated TCRs that specifically recognize the KRAS G13D neoepitope. bmj.com
Human CD4+ T-cells HLA-DQT-cell responses to KRAS-G13D were detected in healthy donors and were found to be HLA-DQ-restricted. mdpi.com

TCR-Mimic Antibody Research Targeting KRAS G13D Peptide

TCR-mimic (TCRm) antibodies are an emerging class of biotherapeutics designed to recognize intracellular antigens, like the KRAS G13D peptide, when they are presented on the cell surface by MHC molecules. nih.govkactusbio.com This approach combines the antigen-targeting specificity of TCRs with the favorable pharmacological properties of monoclonal antibodies. kactusbio.combiocytogen.com

Research in this area has led to the development of monoclonal antibodies that can target a "fully open" conformer of KRAS G13D. nih.govresearchgate.net One such antibody was shown to bind with high affinity to the G13D mutant and was taken up by cancer cells. nih.govresearchgate.net This resulted in the inhibition of KRAS signaling pathways. nih.govresearchgate.net

However, the development of TCRm antibodies specifically targeting the KRAS G13D peptide has faced challenges. One study reported the failure to identify selective antibody clones for the KRAS G13D neoantigen presented on HLA-A*03, despite success with other KRAS mutations. aacrjournals.org This suggests that the specific conformation of the G13D peptide in the HLA groove may present unique challenges for antibody recognition.

The table below summarizes key findings in TCR-mimic antibody research for KRAS G13D.

Antibody/ApproachTargetKey Research Findings
P-loop-targeting mAb "Fully open" conformer of KRAS G13DDisplayed high-affinity binding and inhibited KRAS signaling in G13D-mutated cells. nih.govresearchgate.net
Synthetic antibody library screening KRAS G13D peptide on HLA-A*03Failed to identify selective antibody clones, highlighting challenges in targeting this specific neoantigen. aacrjournals.org

Research Methodologies and Assay Development for Kras G13d Peptide, 25 Mer

Peptide Synthesis and Derivatization for Research Applications

The synthesis of the KRAS G13D 25-mer peptide for research applications is primarily achieved through automated solid-phase peptide synthesis (SPPS). acs.orgnih.govresearchgate.net This standard method involves the sequential coupling of amino acids to a growing peptide chain anchored to a solid resin support. acs.orgnih.gov The design of these peptides is critical; they are typically constructed as 24 to 27-mer sequences with the G13D mutation positioned centrally. This length is optimal for ensuring the inclusion of the mutation-specific epitope as well as flanking sequences necessary for recognition by T-cell receptors and binding to MHC class I and II molecules. mdpi.com

Following synthesis, the crude peptide is cleaved from the resin, and side-chain protecting groups are removed. Purification is a crucial subsequent step, most commonly performed using high-performance liquid chromatography (HPLC) to achieve a high degree of purity (often >70-90%), which is essential for reliable results in sensitive biological assays. acs.orgjpt.com

For specific research applications, the purified peptide is often derivatized. A common derivatization is the conjugation of a fluorescent label, such as rhodamine, to the N-terminus of the peptide. This labeling allows for the visualization and tracking of the peptide in cellular internalization and localization studies using techniques like confocal microscopy.

Structural Determination Techniques for Peptide-Protein Complexes

Determining the three-dimensional structure of the KRAS G13D protein in complex with its binding partners is fundamental to understanding its function and designing targeted inhibitors. X-ray crystallography is a key technique for obtaining high-resolution structural data. While crystallizing a short, flexible peptide like the 25-mer is challenging, numerous studies have successfully resolved the crystal structure of the full-length KRAS G13D protein. aacrjournals.orgpdbj.orgnih.govpnas.orgrcsb.orgrcsb.orgresearchgate.net

These structures reveal critical conformational details. The G13D mutation induces a significant change in the electrostatic charge distribution within the active site. aacrjournals.org It also alters the flexibility of the Switch I and Switch II regions, which are crucial for binding to effector proteins. researchgate.net Structural studies have shown that the aspartic acid side chain at position 13 can adopt different conformations, including pointing into the Switch II pocket ("D13-in"), which presents a unique opportunity for designing selective inhibitors. nih.gov

However, selectively targeting the G13D mutant remains a challenge due to the high solvent exposure and conformational flexibility of the D13 residue, which can incur a significant desolvation penalty that may offset the potential affinity gain from interactions like a salt bridge. nih.gov Despite these difficulties, crystallographic data provide the essential template for computational modeling and structure-based drug design.

Below is a table of select Protein Data Bank (PDB) entries for KRAS G13D structures, which are foundational for research.

PDB IDDescriptionResolution (Å)Interacting Molecule(s)
6XGV Crystal Structure of KRAS-G13D (GMPPNP-bound) in complex with RBD and CRD of RAF1. pdbj.org2.50RAF1 (RBD & CRD)
6OB3 Crystal structure of G13D-KRAS (GMPPNP-bound) in complex with GRD of neurofibromin (NF1). rcsb.org2.10Neurofibromin (NF1)
8UN4 Cocrystal structure of KRAS G13D-GDP in complex with a reversible inhibitor (compound 36). nih.gov1.60Reversible Inhibitor
6E6G Crystal structure of KRAS G13D bound to GDP. rcsb.org1.93GDP
8BLR X-ray crystallography structure of KRAS G13D showing switch-I in a fully open conformation. researchgate.net1.60GDP

Molecular Modeling and Computational Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of KRAS G13D, docking studies are essential for screening virtual libraries of small molecules to identify potential inhibitors. plos.org These simulations typically use the crystal structure of the KRAS G13D protein as a rigid receptor, often targeting the allosteric Switch II pocket. nih.govresearchgate.net

Docking analyses have revealed that a key strategy for achieving selectivity for KRAS G13D over its wild-type counterpart is to design inhibitors that can form a salt bridge or other favorable interaction with the unique aspartate residue at position 13. nih.gov Studies have successfully identified compounds that bind with differential affinities to various KRAS mutants, and molecular dynamics (MD) simulations are often used to evaluate the stability of the predicted docked poses over time. mdpi.comnih.govresearchgate.net For example, simulations have been used to assess the stability of potential inhibitors like CSC01 when bound to the Switch II pocket of KRAS G13D. researchgate.netnih.gov

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that a molecule must possess to bind to a specific target receptor. pharmacophorejournal.commdpi.com

For KRAS G13D, receptor-based pharmacophore models are generated from the 3D structure of the protein, often from a crystal structure of it in complex with a known ligand. researchgate.netpharmacophorejournal.com These models serve as 3D search queries for screening large compound databases to find novel molecules that match the required features. mdpi.com This approach has been successfully used to identify potential inhibitors by defining the key interaction points within the binding pocket, including those involving the critical D13 residue. researchgate.netnih.gov By combining pharmacophore modeling with virtual screening and molecular docking, researchers can efficiently filter vast chemical libraries to prioritize a smaller, more manageable number of candidate compounds for experimental testing. pharmacophorejournal.commdpi.com

Molecular Docking Studies of Peptide-Protein Interactions

Biochemical and Biophysical Assays

A variety of biochemical and biophysical assays are employed to study the KRAS G13D peptide and its parent protein, validate computational findings, and screen for inhibitors. These assays measure different aspects of the protein's function, from nucleotide exchange and hydrolysis to its interactions with other proteins and its effect on cell behavior.

Key assays include:

Nucleotide Exchange Assays: These assays measure the rate at which KRAS exchanges GDP for GTP, a critical step for its activation. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used, where fluorescently labeled GTP is used to monitor binding to KRAS. eurofinsdiscovery.comaurorabiolabs.comreactionbiology.comreactionbiology.com These assays are crucial for screening inhibitors that lock KRAS in its inactive, GDP-bound state. nih.govreactionbiology.com

GTPase Activity Assays: These assays measure the rate of GTP hydrolysis by KRAS. The G13D mutation impairs this activity, and the assays can evaluate the ability of GTPase-activating proteins (GAPs) like NF1 to restore it. pnas.orgnih.gov

Protein-Protein Interaction (PPI) Assays: Techniques such as AlphaScreen and HTRF are used to measure the binding of KRAS to its effector proteins, like RAF kinase. aacrjournals.orgreactionbiology.comreactionbiology.com These are used to screen for compounds that disrupt these critical oncogenic interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binding between KRAS and its inhibitors or protein partners in real-time. reactionbiology.comreactionbiology.com

Thermal Shift Assays (TSA): TSA measures changes in the thermal stability of a protein upon ligand binding. reactionbiology.commdpi.com An increase in the melting temperature (Tm) of KRAS G13D in the presence of a compound indicates direct binding and stabilization. mdpi.com

T-Cell Activation Assays: The 25-mer peptide is used as a neoantigen to stimulate T-cells in vitro. Assays like ELISpot and intracellular cytokine staining (ICS) measured by flow cytometry are used to quantify the immune response, typically by detecting the secretion of interferon-gamma (IFN-γ) by activated CD4+ or CD8+ T-cells. mdpi.comnih.govnih.gov

The table below summarizes some of these key assays and their applications in KRAS G13D research.

Assay TypePurposeKey Findings / Parameters Measured
Nucleotide Exchange Assay (HTRF/TR-FRET) Screen for inhibitors that block GDP/GTP exchange. eurofinsdiscovery.comaurorabiolabs.comreactionbiology.comIC50 values for inhibitors. KRAS G13D exhibits a faster nucleotide exchange rate compared to wild-type. aacrjournals.orgnih.gov
GTP Hydrolysis Assay Measure the intrinsic and GAP-stimulated rate of GTP hydrolysis. pnas.orgnih.govObserved rate (k_obs) of hydrolysis. NF1 can stimulate GTP hydrolysis in KRAS G13D, though the rate is significantly impaired compared to wild-type KRAS. nih.gov
RAF Kinase Binding Assay (AlphaScreen) Quantify the relative affinity of KRAS G13D for its effector, RAF kinase. aacrjournals.orgIC50 values for disruption of the KRAS-RAF interaction. The G13D mutation leads to a decrease in affinity for RAF compared to wild-type. aacrjournals.org
Thermal Shift Assay (TSA) Determine direct compound binding and protein stabilization. reactionbiology.commdpi.comChange in melting temperature (ΔTm). KRAS G13D shows significant thermal stabilization upon binding GDP. mdpi.com
T-Cell Proliferation/Activation (ELISpot/ICS) Evaluate the immunogenicity of the KRAS G13D peptide. mdpi.comnih.govMeasurement of IFN-γ secretion or proliferation of T-cells upon peptide stimulation. The peptide can induce specific CD4+ T-cell responses. mdpi.com
Surface Plasmon Resonance (SPR) Measure binding kinetics and affinity (Kd) of inhibitors or protein partners. reactionbiology.comreactionbiology.comAssociation (ka) and dissociation (kd) rates, and equilibrium dissociation constant (KD).

Nucleotide Exchange Assays (NEA)

Nucleotide Exchange Assays (NEAs) are fundamental in studying KRAS activity, as they measure the protein's ability to switch from its inactive GDP-bound state to its active GTP-bound state. aurorabiolabs.com This process is a critical step in the activation of downstream signaling pathways that drive cell proliferation. aurorabiolabs.com

A common method for assessing nucleotide exchange is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. aurorabiolabs.com In this setup, a tagged KRAS G13D protein is recognized by a terbium-labeled antibody, which acts as the HTRF donor. aurorabiolabs.com When a fluorescently labeled GTP analog (the HTRF acceptor) binds to KRAS, the donor and acceptor are brought into close proximity, resulting in a FRET signal. aurorabiolabs.com Inhibitors that block this nucleotide exchange will consequently lead to a reduction in the HTRF signal, providing a quantitative measure of their efficacy. aurorabiolabs.com

Another approach, the LeadHunter assay, utilizes KRAS G13D expressed in E. coli. eurofinsdiscovery.com In this assay, the protein is pre-incubated with a BODIPY-labeled GDP and a terbium-streptavidin conjugate. The addition of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 and GTP initiates the exchange reaction. The displacement of the fluorescent GDP is then measured, allowing for the screening of compounds that inhibit this process. eurofinsdiscovery.com

These assays are crucial for identifying compounds that can lock KRAS in its inactive "OFF" state, thereby preventing the downstream signaling that contributes to cancer growth. reactionbiology.com

Protein-Protein Interaction (PPI) Assays (e.g., HTRF, Co-Immunoprecipitation)

Understanding the interactions between KRAS G13D and its effector proteins is vital for developing targeted therapies. Protein-Protein Interaction (PPI) assays are designed to measure these binding events.

Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for studying PPIs. reactionbiology.com For instance, HTRF-based assays can be used to investigate the interaction between KRAS G13D and its effector, c-RAF. reactionbiology.comaurorabiolabs.com In this assay, both KRAS and c-RAF are tagged with different fluorophores. When they interact, a FRET signal is generated, which can be disrupted by inhibitors that block the binding between the two proteins. reactionbiology.com Similar HTRF assays are also employed to study the interaction between KRAS and the Son of Sevenless (SOS) proteins, which are guanine nucleotide exchange factors for RAS. reactionbiology.comreactionbiology.com

Co-immunoprecipitation (Co-IP) is another powerful technique used to study PPIs in a more cellular context. In this method, an antibody specific to KRAS G13D is used to pull down the protein from cell lysates. Any proteins that are bound to KRAS G13D will also be precipitated and can then be identified by techniques such as Western blotting. This method provides evidence of direct or indirect interactions within the cell.

These PPI assays are instrumental in identifying and characterizing inhibitors that can disrupt the critical interactions between KRAS G13D and its downstream signaling partners. reactionbiology.comreactionbiology.com

GTPase Activity Assays

KRAS proteins possess intrinsic GTPase activity, which allows them to hydrolyze GTP to GDP, thus turning themselves "off". Mutations like G13D can impair this activity, leading to a constitutively active protein. GTPase activity assays are therefore essential for characterizing the functional consequences of this mutation and for evaluating the effect of potential inhibitors.

One common method is the GTPase-Glo™ assay, which measures the amount of GTP remaining after the GTPase reaction. A decrease in the luminescent signal corresponds to higher GTPase activity. For the KRAS G13D mutant, specific activity has been determined to be greater than 350 pmol/min/mg using this assay. acrobiosystems.com

Biochemical assays have shown that the tumor suppressor protein Neurofibromin (NF1) can stimulate GTP hydrolysis in KRAS G13D. pnas.org Studies using purified proteins have measured the rate of NF1-mediated GTP hydrolysis for KRAS G13D, providing insights into its regulation. pnas.orgnih.gov However, there are conflicting reports on the extent of this activity, with some studies suggesting it is significantly lower than for wild-type KRAS. nih.gov

These assays are critical for understanding the intrinsic and GAP-stimulated GTPase activity of KRAS G13D and for identifying compounds that might restore this function.

Thermal Shift Assays (TSA) for Protein Stability and Binding

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the thermal stability of a protein and how it is affected by the binding of ligands, such as small molecule inhibitors. uzh.chnih.gov The principle of the assay is that the melting temperature (Tm) of a protein changes upon ligand binding. nih.gov

In a typical TSA experiment, the protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as it unfolds. nih.gov As the temperature is gradually increased, the fluorescence is monitored. The Tm is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein. uzh.ch

Studies have shown that the thermal stability of KRAS G13D is dependent on factors such as the presence of magnesium ions and the nucleotide (GDP or GTP) it is bound to. mdpi.comresearchgate.net For example, KRAS G13D shows a significant increase in thermal stability in the presence of GDP. uzh.chmdpi.com TSA can be used to screen for compounds that bind to KRAS G13D and alter its stability, providing a valuable tool for drug discovery. reactionbiology.com

Table 1: Thermal Stability of KRAS Mutants

KRAS MutantThermal Stability CharacteristicReference
G13D Significantly differs from WT, G12D, G12C, and Q61L. Thermally unstable in various conditions. mdpi.comresearchgate.net
Q61R Significantly differs from other tested KRAS proteins. mdpi.com
G12C Stability decreases with increasing protein concentration. mdpi.com
WT Shows clear MgCl2-dependent thermal stabilization. researchgate.net

This table is generated based on data from published research articles.

Cellular and In Vitro Models for KRAS G13D Peptide Research

To study the effects of the KRAS G13D mutation in a biologically relevant context, researchers utilize various cellular and in vitro models. These models are essential for validating findings from biochemical assays and for assessing the efficacy of potential therapeutic agents.

A number of cancer cell lines that endogenously express the KRAS G13D mutation are widely used in research. These include colorectal cancer cell lines such as HCT116 and LoVo. nih.govuniversiteitleiden.nlresearchgate.netthno.org These cell lines provide a valuable tool to study the downstream signaling pathways activated by mutant KRAS and to evaluate the cellular response to various inhibitors.

For example, studies using HCT116 and LoVo cells have been instrumental in investigating the sensitivity of KRAS G13D mutant cancers to EGFR inhibitors like cetuximab and panitumumab. nih.govresearchgate.netnih.gov Research has shown that these cell lines exhibit an intermediate sensitivity to these drugs. nih.govresearchgate.net Furthermore, these cell lines have been used to explore the mechanisms of drug resistance and to identify potential combination therapies. For instance, combining simvastatin (B1681759) with cetuximab has been shown to synergistically inhibit the proliferation of KRAS G13D mutant cells. universiteitleiden.nl

Table 2: Commonly Used KRAS G13D Mutant Cancer Cell Lines

Cell LineCancer TypeKey Research FindingsReference
HCT116 Colorectal CarcinomaIntermediate sensitivity to cetuximab and panitumumab. Synergistic effect with simvastatin and cetuximab. nih.govuniversiteitleiden.nlresearchgate.netthno.org
LoVo Colorectal AdenocarcinomaIntermediate sensitivity to cetuximab and panitumumab. Synergistic effect with simvastatin and cetuximab. nih.govuniversiteitleiden.nlresearchgate.netthno.org
T84 Colorectal CarcinomaIntermediate sensitivity to cetuximab and panitumumab. nih.govresearchgate.net

This table is generated based on data from published research articles.

These cellular models are indispensable for translating basic research findings into clinically relevant applications and for the preclinical evaluation of novel therapeutic strategies targeting KRAS G13D.

Primary Cell Cultures (e.g., Peripheral Blood Mononuclear Cells for Immunogenicity)

Primary cell cultures, particularly Peripheral Blood Mononuclear Cells (PBMCs), are instrumental in assessing the immunogenic potential of the KRAS G13D peptide. PBMCs, which comprise a mix of lymphocytes (T cells, B cells, NK cells) and monocytes, provide a relevant ex vivo model to study immune responses.

In one study, the immunogenicity of a 27-mer KRAS G13D peptide was evaluated using PBMCs from healthy donors. nih.govmdpi.com The researchers stimulated the PBMCs with the peptide and observed T-cell responses, specifically identifying CD4+ T-cell reactivity in 12% of the donors. nih.govmdpi.com This indicates that the KRAS G13D peptide can be processed and presented by antigen-presenting cells within the PBMC population, leading to the activation of specific T-cell clones. nih.govmdpi.com Further analysis revealed that these T-cell responses were HLA-DQ-restricted in some donors. nih.govmdpi.com

Another research effort utilized a pool of synthetic long peptides, including KRAS G13D, to stimulate mouse PBMCs. nih.govresearchgate.net This study aimed to improve the immunogenicity of K-ras epitopes through in silico-guided sequence modifications. The in vitro treatment of mice PBMCs with these modified peptides was a crucial step in assessing their ability to elicit a cytokine response before proceeding to in vivo immunization studies. nih.govresearchgate.net

These studies underscore the importance of primary cell cultures in the initial stages of immunogenicity testing for peptide-based vaccine candidates like the KRAS G13D 25-mer.

Engineered Cell Lines for Controlled Antigen Presentation

To overcome the variability inherent in primary cell cultures and to study antigen presentation in a more controlled manner, researchers utilize engineered cell lines. These cell lines are genetically modified to express specific Human Leukocyte Antigen (HLA) alleles and, in some cases, the antigen of interest.

For instance, to validate T-cell receptors (TCRs) targeting RAS hotspot mutations, including G13D, engineered cell lines are crucial. aacrjournals.orgnih.gov By creating cell lines that express a specific HLA allele and the KRAS G13D mutation, researchers can precisely determine the HLA restriction of a given T-cell response. aacrjournals.orgnih.gov This is a critical step in developing TCR-based therapies, ensuring that the engineered T-cells will recognize the neoantigen on the patient's tumor cells.

In a different approach, researchers developed cell lines expressing a polyantigen cassette containing multiple neoantigen sequences, including KRAS G13D. biorxiv.org This allows for the simultaneous investigation of the processing and presentation of numerous epitopes. biorxiv.org To ensure that the epitopes derived from this concatenated construct were representative of those from the full-length protein, they also created cell lines with inducible expression of the full-length mutant KRAS protein. biorxiv.org This comparative approach provides a more comprehensive understanding of antigen processing and presentation.

Furthermore, lymphoblastoid cell lines (LCLs) matched for specific HLA class II alleles are used as antigen-presenting cells (APCs) to confirm the HLA restriction of neoantigen-specific CD4+ T-cells. nih.govmdpi.comresearchgate.net In the context of the KRAS G13D peptide, LCLs expressing specific HLA-DQ alleles were used to demonstrate that the T-cell responses were indeed restricted by these molecules. nih.govmdpi.comresearchgate.net

Detection and Quantification Methods for KRAS G13D Peptide and Protein

A variety of sophisticated techniques are employed to detect and quantify the KRAS G13D peptide and the full-length protein, each providing unique insights into its expression, processing, and the resulting immune response.

Mass Spectrometry-Based Proteomics (e.g., GeLC-MRM, Targeted Immunopeptidomics)

Mass spectrometry (MS)-based proteomics is a powerful tool for the direct detection and quantification of proteins and peptides. For KRAS G13D, several MS-based approaches have been utilized.

GeLC-MRM (Gel Electrophoresis-Liquid Chromatography-Multiple Reaction Monitoring) has been applied for the reliable quantification of wild-type and mutant KRAS proteins, including G13D, in cancer cell lines and even in complex biological fluids like pancreatic cyst fluid. nih.gov This targeted approach offers high sensitivity and specificity for quantifying known mutant proteins. nih.gov

Targeted Immunopeptidomics is another MS-based method that focuses on identifying peptides presented by HLA molecules on the cell surface. This technique has been used to quantify the presentation of KRAS neoepitopes. For example, a targeted immunopeptidomic assay was used to measure the levels of 9-mer and 10-mer KRAS epitopes on engineered cell lines. biorxiv.org This provides direct evidence of antigen presentation, which is a critical prerequisite for T-cell recognition. biorxiv.org

Data-Independent Acquisition (DIA)-based mass spectrometry has also been developed for the proteomic detection of RAS mutations in formalin-fixed, paraffin-embedded (FFPE) tumor samples. mprobe.com This method successfully detected RAS-mutant peptides, including G13D, and the results were concordant with DNA sequencing. mprobe.com

More advanced techniques like combining Parallel Reaction Monitoring (PRM) with High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) have shown to improve the sensitivity of detecting low-abundance K-Ras mutations, including the unambiguous identification of the isobaric G12D and G13D peptides. acs.org

Table 1: Mass Spectrometry-Based Detection of KRAS G13D

Method Sample Type Key Findings
GeLC-SRM Cancer cell lines, pancreatic cyst fluid Reliable quantification of KRAS G13D mutant variants. nih.gov
DIA-based MS FFPE tumor samples Successful detection of RAS-mutant peptides, concordant with DNA sequencing. mprobe.com
Targeted LC-MS/MS with FAIMS CRC cell lines and primary specimens Enhanced sensitivity and unambiguous identification of K-Ras G13D peptides. acs.org
Affinity Purification-MS (AP-MS) HEK293 and HKe-3 cell lines Identified proteins exclusively binding to KRAS G13D. nih.gov
Targeted Immunopeptidomics Engineered cell lines Quantified the presentation of KRAS neoepitopes. biorxiv.org

Flow Cytometry for T-Cell Responses

Flow cytometry is an indispensable tool for characterizing T-cell responses to the KRAS G13D peptide at the single-cell level. This technique allows for the identification and quantification of specific T-cell populations based on the expression of cell surface and intracellular markers.

In studies assessing the immunogenicity of KRAS G13D peptides, flow cytometry is used to measure the upregulation of activation markers, such as 4-1BB (CD137) and OX40 (CD134), on T-cells following stimulation with the peptide. nih.govnih.gov An increase in the percentage of T-cells expressing these markers indicates a specific response to the antigen. nih.govnih.gov

Furthermore, intracellular cytokine staining followed by flow cytometry is used to determine the percentage of T-cells producing specific cytokines, most commonly Interferon-gamma (IFN-γ), in response to the peptide. nih.govmdpi.comresearchgate.net For example, in the study using PBMCs from healthy donors, flow cytometry was used to quantify the percentage of IFN-γ positive CD4+ T-cells after stimulation with the KRAS G13D peptide. nih.govmdpi.comresearchgate.net

Table 2: Flow Cytometry in KRAS G13D Research

Application Markers Analyzed Key Findings
T-cell Activation 4-1BB (CD137), OX40 (CD134) Upregulation of markers indicates specific T-cell response to KRAS G13D. nih.govnih.gov
Cytokine Production Intracellular IFN-γ Quantification of IFN-γ producing CD4+ T-cells in response to KRAS G13D peptide. nih.govmdpi.comresearchgate.net
T-cell Phenotyping CD4, CD8, memory markers Characterization of the phenotype of KRAS G13D-specific T-cells. drexel.edu

ELISA for Cytokine Production

When PBMCs or T-cell clones are co-cultured with the KRAS G13D peptide, the amount of cytokines, particularly IFN-γ, secreted into the culture medium is a measure of the magnitude of the immune response. nih.govmdpi.comresearchgate.net For instance, in a study identifying novel HLA class II-restricted neoantigens, ELISA was used to measure the amount of IFN-γ secreted by T-cells from healthy donors in response to the KRAS G13D peptide. nih.govmdpi.comresearchgate.net

Another study investigating modified K-ras epitopes used a Cytometric Bead Array (CBA), a multiplexed assay similar to ELISA, to assess the production of multiple cytokines by mouse PBMCs treated with G13D mimotopes. nih.govresearchgate.net

Western Blot Analysis for Protein Expression and Activity

Western blot analysis is a standard molecular biology technique used to detect specific proteins in a sample. It is commonly employed to investigate the expression and, in some cases, the activity levels of the KRAS G13D protein in cell lines and tissues.

Researchers use Western blotting to confirm the expression of the mutant KRAS G13D protein in engineered cell lines or in cancer cell lines that endogenously harbor this mutation, such as HCT116. abcam.comnih.gov This is often a preliminary step before conducting functional assays. For example, studies have used Western blotting to demonstrate KRAS-dependent differences in the levels of other proteins in isogenic colorectal cancer cell lines with and without the KRAS G13D mutation. nih.gov It can also be used to show the activation status of KRAS by using antibodies that specifically recognize the GTP-bound (active) form of the protein. researchgate.net

Preclinical Therapeutic and Diagnostic Research Leveraging Kras G13d Peptide

Development of Inhibitory Peptide Mimetics

The development of peptides that can mimic the binding interfaces of KRAS protein-protein interactions represents a promising avenue for inhibiting its oncogenic activity. These peptide mimetics are designed to disrupt the signaling pathways that are constitutively activated by the KRAS G13D mutation.

One area of focus has been the creation of synthetic cell-penetrating peptides. For instance, a RAS-binding peptide (RBP) was developed to bind with high affinity to RAS proteins, including the G13D mutant. researchgate.net In preclinical studies using the MDA-MB-231 triple-negative breast cancer cell line, which harbors a KRAS G13D mutation, this peptide demonstrated the ability to inhibit the interaction between RAS and RAF, a crucial downstream effector. researchgate.net This inhibition led to reduced cell proliferation, migration, and invasion. researchgate.net

Another approach involves the use of peptide vaccines to stimulate an immune response against cancer cells expressing the KRAS G13D mutation. The KRAS G13D peptide, 25 mer, has been identified as an immune potentiator for the development of KRAS vaccines. medchemexpress.com Preclinical research is exploring the potential of mRNA-based vaccines, such as mRNA-5671, which encodes for multiple KRAS mutations including G13D, to elicit robust CD8+ T cell responses against mutant KRAS. jci.orgnih.gov Similarly, synthetic long peptide (SLP) vaccines like mKRAS-VAX, which targets a pool of common KRAS mutations including G13D, are being investigated in preclinical and early-phase clinical trials. aacrjournals.org

The H-REV107 peptide has also been studied for its potential to inhibit various KRAS mutants. mdpi.com Research suggests that this peptide can reduce the GTP binding affinity of KRAS mutants, including G13D, thereby suppressing their oncogenic activity. mdpi.com

These preclinical findings highlight the potential of peptide-based strategies, both as direct inhibitors and as immunotherapeutic agents, in targeting cancers driven by the KRAS G13D mutation.

Small Molecule Drug Discovery Efforts (Preclinical Focus)

The quest for effective small molecule inhibitors of KRAS G13D has led to a variety of preclinical research strategies, each with its own unique approach to targeting this challenging mutation.

Discovery and Evaluation of Pan-KRAS Inhibitors

Given the diversity of KRAS mutations, developing inhibitors that can target multiple mutant forms, known as pan-KRAS inhibitors, is a highly pursued strategy. These inhibitors are designed to bind to regions of the KRAS protein that are conserved across different mutations.

Several pan-KRAS inhibitors have shown preclinical activity against the G13D mutation. For example, LY4066434 is an oral, non-covalent pan-KRAS inhibitor that has demonstrated activity against a range of KRAS mutations, including G13D, in preclinical models. lillyoncologypipeline.com Similarly, researchers have identified reversible, pan-KRAS inhibitors that can target both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, showing efficacy in KRAS G13D models. aacrjournals.org

Other notable pan-KRAS inhibitors in preclinical development include:

AMG 410: A non-covalent pan-KRAS inhibitor that binds to the allosteric pocket of various KRAS mutants, including G13D, with high potency. aacrjournals.org

BI-panKRAS3: A probe compound that has shown antitumor efficacy in KRAS G13D-mutated colorectal cancer models. aacrjournals.orgd-nb.info

HEC211909: A potent and orally bioavailable pan-KRAS inhibitor that targets both the active and inactive forms of multiple KRAS mutants, including G13D. researchgate.net

These pan-KRAS inhibitors offer the potential to treat a broader range of KRAS-driven cancers and may also be effective against resistance mechanisms that can emerge from treatment with mutant-specific inhibitors. nih.gov

Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function. This approach is being actively explored for targeting KRAS G13D.

ACBI3 is a first-in-class PROTAC that has been shown to potently degrade 13 of the most prevalent KRAS variants, including G13D. opnme.com It achieves this by recruiting the VHL E3 ligase to the KRAS protein, leading to its ubiquitination and subsequent degradation by the proteasome. opnme.com Preclinical studies have demonstrated that ACBI3 can suppress oncogenic KRAS protein levels in vivo, resulting in a potent and sustained reduction of KRAS signaling. opnme.com

Another example is PROTAC pan-KRAS degrader-1, which has been shown to effectively degrade various KRAS mutation types, including G13D. medchemexpress.com In preclinical cell-based assays, this PROTAC significantly inhibited the proliferation of cancer cells with different KRAS mutations. medchemexpress.com

The development of BET-directed PROTACs, such as MZ1 and ARV-771, has also shown promise in preclinical models of KRAS G13D-mutated cancers, like the MDA-MB-231 cell line. nih.gov These PROTACs work by degrading BET proteins, which are involved in the transcriptional regulation of key oncogenes. nih.gov

Targeting Allosteric and Switch II Pockets

The discovery of allosteric pockets on the surface of the KRAS protein has opened up new avenues for the design of targeted inhibitors. tandfonline.combiorxiv.orgresearchgate.net The Switch II pocket, in particular, has been a key target for the development of both covalent and non-covalent inhibitors. nih.govnih.gov

While the development of covalent inhibitors for KRAS G13D has been challenging due to the nature of the aspartic acid residue, researchers have made progress in designing reversible inhibitors that target the Switch II pocket. nih.govnih.gov These inhibitors leverage a salt bridge with the D13 residue to achieve selectivity over wild-type KRAS. nih.govnih.gov In silico modeling and experimental validation have identified promising lead compounds, such as CSC01, that form stable complexes with the Switch II pocket of KRAS G13D. nih.govresearchgate.net

Furthermore, computational studies have identified putative allosteric pockets in the KRAS G13D-SOS1 complex, which is crucial for the activation of KRAS signaling. mdpi.comnih.gov Virtual screening of compound libraries against these pockets has led to the identification of potential hit compounds that could disrupt this interaction. mdpi.comnih.gov

Compounds Modulating GDP/GTP Cycling

The function of KRAS as a molecular switch is dependent on the cycling between its inactive GDP-bound state and its active GTP-bound state. nih.gov Compounds that can modulate this cycle represent another therapeutic strategy. The KRAS G13D mutation is known to have a higher nucleotide exchange rate compared to other KRAS mutants, making the targeting of its GDP-bound state a complex challenge. nih.gov

Inhibitors of Son of Sevenless (SOS1), a guanine (B1146940) nucleotide exchange factor that promotes the conversion of KRAS-GDP to KRAS-GTP, are being investigated for their potential to inhibit KRAS G13D. mdpi.commdpi.com Preclinical studies have shown that SOS1 inhibitors, such as BI-3406, can be effective in cancer cell lines with KRAS G13D mutations, particularly when combined with MEK inhibitors. mdpi.com

Research has also focused on identifying compounds that can directly interfere with the nucleotide exchange process. Honokiol (B1673403), a natural product, has been shown to inhibit the conversion of RAS-GDP to RAS-GTP, thereby increasing the susceptibility of KRAS G13D mutant cells to other therapies. thno.orgnih.gov

Identification of Specific Small Molecules Sensitive to KRAS G13D (e.g., Honokiol)

Screening of compound libraries has led to the identification of small molecules that exhibit specific sensitivity to cancer cells harboring the KRAS G13D mutation. Honokiol, a small molecule natural product, is a prime example. thno.orgnih.govnih.gov

Preclinical studies have demonstrated that honokiol enhances the sensitivity of KRAS G13D mutant colorectal cancer cells to cetuximab, an EGFR inhibitor. thno.orgnih.govresearchgate.net Mechanistically, honokiol has been shown to disrupt the SNX3-retromer complex, which is involved in protein trafficking, and to inhibit autophagic and macropinocytotic fluxes. thno.orgnih.govresearchgate.net Furthermore, by inhibiting the conversion of RAS-GDP to RAS-GTP, honokiol effectively heightens the vulnerability of KRAS G13D mutant cells to targeted therapies. thno.orgnih.gov

The identification of such specific small molecules provides a basis for developing novel therapeutic strategies and combination therapies for cancers driven by the KRAS G13D mutation.

Research into KRAS G13D as a Preclinical Biomarker

Preclinical investigations have explored the KRAS G13D mutation as a predictive biomarker, particularly concerning the response to targeted therapies.

Unlike most KRAS mutations which confer resistance to epidermal growth factor receptor (EGFR) inhibitors, preclinical and clinical observations suggest that tumors with the G13D mutation may retain a degree of sensitivity to agents like cetuximab. amegroups.cnamegroups.orgpersonalizedmedonc.com Several mechanistic hypotheses have been investigated to explain this distinct behavior.

One primary area of research focuses on the interaction between KRAS G13D and the tumor suppressor neurofibromin 1 (NF1), a GTPase-activating protein (GAP). pnas.orgthno.org Some studies propose that NF1 can bind to KRAS G13D and stimulate the hydrolysis of GTP to GDP, thereby inactivating the oncoprotein. pnas.orgthno.org This suggests that in the presence of functional NF1, the oncogenic signaling from KRAS G13D can be partially attenuated, rendering cells more susceptible to EGFR blockade. pnas.orgbiorxiv.org It has been observed that cancer cells with both KRAS G13D and NF1 mutations are less sensitive to EGFR inhibitors. pnas.orgtandfonline.com

An alternative, non-mutually exclusive mechanism suggests that the sensitivity to EGFR inhibitors in KRAS G13D-mutated cells is not due to the direct inhibition of the mutant protein itself, but rather the inhibition of wild-type RAS proteins (HRAS and NRAS) that are still dependent on EGFR signaling. researchgate.net This model posits that KRAS G13D may be impaired in its ability to bind to NF1, leading to a greater reliance on wild-type RAS signaling for proliferation, which is effectively targeted by EGFR inhibitors. researchgate.net Preclinical studies using colorectal cancer (CRC) cell lines have shown that cetuximab treatment can impair the proliferation and tumorigenicity of G13D-mutated cells, a response not seen in cells with G12V or G12D mutations. asco.org

Further research has explored synergistic approaches. For instance, the natural product honokiol was found to enhance cetuximab's effectiveness in KRAS G13D mutant CRC preclinical models by inhibiting the conversion of inactive RAS-GDP to active RAS-GTP. thno.orgresearchgate.net

Table 1: Mechanistic Hypotheses for EGFR Inhibitor Sensitivity in KRAS G13D

HypothesisProposed MechanismKey FindingsSupporting References
NF1-Mediated Hydrolysis The tumor suppressor NF1 retains the ability to stimulate GTP hydrolysis in KRAS G13D, converting it to an inactive state.KRAS G13D mutant cells with functional NF1 show sensitivity to EGFR inhibitors. Loss of NF1 confers resistance. pnas.orgthno.orgbiorxiv.org
Inhibition of Wild-Type RAS KRAS G13D is impaired in binding to NF1, increasing reliance on EGFR-dependent wild-type HRAS and NRAS. EGFR inhibitors block this essential signaling.EGFR inhibition reduces active wild-type HRAS and NRAS levels in KRAS G13D cells, without affecting mutant KRAS-GTP levels. researchgate.net
Synergistic Inhibition Small molecules can interfere with RAS activation cycles, increasing susceptibility to EGFR inhibitors.Honokiol inhibits the GDP-to-GTP conversion of RAS, enhancing cetuximab sensitivity in KRAS G13D models. thno.orgresearchgate.net

Accurate detection of the KRAS G13D mutation in preclinical biosamples such as tumor tissue, blood, and stool is crucial for research and potential clinical translation. Various sensitive techniques have been developed and evaluated for this purpose.

Droplet digital PCR (ddPCR) has been used to detect KRAS G12/G13 mutations in cell-free DNA (cfDNA) from serum samples of colorectal adenocarcinoma patients. frontiersin.org While this method offers a non-invasive alternative to tissue biopsies, studies have shown limited concordance between serum and tissue results, with a sensitivity of around 39.8% for detecting tissue mutations in serum. frontiersin.org

Other novel methods have demonstrated high sensitivity. An isothermal-based optical sensor, known as ISAD-KRAS, was able to detect KRAS G12D and G13D mutations in mixed cell samples with a detection limit of 1% mutant alleles in a background of wild-type DNA within 30 minutes. nih.gov Similarly, the Hot-Spot-Specific Probe (HSSP) assay, a qPCR-based method, showed a limit of detection of 5–10% for G12D and G13D mutations and proved more sensitive than direct sequencing in clinical tissue samples. mdpi.com

Table 2: Preclinical Detection Methods for KRAS G13D Mutation

Detection MethodSample TypePrincipleLimit of Detection (LOD)Key AdvantagesSupporting References
Droplet Digital PCR (ddPCR) Serum (cfDNA)Partitioning of samples into thousands of droplets for absolute quantification of mutant and wild-type DNA.Not specified, but low concordance with tissue.Non-invasive. frontiersin.org
ISAD-KRAS Mixed Cells, TissueIsothermal amplification combined with an optical sensor to detect wavelength shifts upon binding of mutant DNA.1% mutant alleleRapid (30 min), high sensitivity. nih.gov
HSSP Assay TissueA specific probe interferes with PCR amplification of the mutant sequence, allowing detection via qPCR Ct value shifts.5-10% mutant alleleRapid (<1.5h), low cost, high sensitivity and specificity. mdpi.com

Mechanistic Studies of Association with EGFR Inhibitor Sensitivity

Mechanism-Based Research on KRAS G13D-Driven Cellular Processes

Research has delved into the specific cellular and molecular consequences of the KRAS G13D mutation, focusing on its influence on key cancer-related pathways and its interaction with the tumor microenvironment.

Like other activating KRAS mutations, the G13D variant locks the KRAS protein in a constitutively active, GTP-bound state. biorxiv.org This leads to the persistent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. biorxiv.orgmdpi.com The primary effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades. tandfonline.commdpi.comijbs.com

Preclinical studies indicate that the KRAS G13D mutation robustly activates the MAPK/ERK pathway. pnas.orgfrontiersin.orgscispace.com For example, introducing the KRAS G13D mutation into human cancer cell lines leads to increased basal phosphorylation of ERK1/2. scispace.com Some research suggests that the G13D mutation may preferentially signal through the RAS/ERK pathway over the PI3K/AKT pathway. frontiersin.org However, other studies have observed that KRAS G13D can also increase the phosphorylation of AKT, a key component of the PI3K pathway. scispace.com This sustained signaling drives uncontrolled cell proliferation, a fundamental characteristic of cancer. mdpi.com

The KRAS G13D mutation not only drives tumor cell-intrinsic processes but also profoundly reshapes the tumor microenvironment (TME) to support tumor growth and immune evasion. tandfonline.commdpi.comthno.org Oncogenic KRAS signaling establishes an immunosuppressive milieu by promoting the recruitment and function of inhibitory immune cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). tandfonline.commdpi.comfrontiersin.org This is often mediated by the secretion of immunosuppressive cytokines. KRAS mutations have been shown to increase the production of factors like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) through the MEK/ERK pathway. mdpi.comfrontiersin.org This altered cytokine profile helps to suppress the activity of effector T cells that would otherwise attack the tumor. frontiersin.orgnih.gov Furthermore, KRAS-driven tumors can evade immune surveillance by downregulating the expression of Major Histocompatibility Complex (MHC) class I molecules on the tumor cell surface, making them less visible to CD8+ T cells. tandfonline.com

A key mechanism of immune evasion driven by KRAS mutations involves the upregulation of the immune checkpoint ligand, Programmed Death-Ligand 1 (PD-L1). tandfonline.commdpi.com Increased PD-L1 expression on tumor cells allows them to engage the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. nih.govresearchgate.net

Preclinical studies have demonstrated a strong positive correlation between KRAS mutations, including G13D, and higher PD-L1 expression in cancer cell lines and patient tumor samples. mdpi.comnih.govresearchgate.net Mechanistically, this upregulation is driven by the constitutive activity of the KRAS-MAPK/ERK signaling pathway. mdpi.comfrontiersin.org The activated MEK/ERK pathway can lead to the phosphorylation and subsequent inhibition of proteins like tristetraprolin (TTP), which normally acts to destabilize PD-L1 mRNA. mdpi.com This inhibition results in increased stability of the PD-L1 mRNA, leading to higher protein expression on the tumor cell surface and contributing to an immune-evasive phenotype. mdpi.comoaepublish.com

Protein Misfolding and Aggregation Propensity of KRAS G13D

The Kirsten rat sarcoma virus (KRAS) protein, like most proteins, contains regions within its amino acid sequence that are prone to aggregation. vib.be These segments, known as aggregation-prone regions (APRs), have a natural tendency to stick together. vib.be Research has revealed that this intrinsic propensity for aggregation is a key vulnerability of the KRAS oncoprotein. This characteristic is significantly amplified by common oncogenic mutations found at positions 12 and 13. pnas.org

The mechanism of aggregation is often a seeded process, where pre-formed aggregates can accelerate the aggregation of the monomeric protein in a sequence-specific manner. Researchers have leveraged this by designing synthetic peptides, termed Pept-ins™, which are derived from the APRs of KRAS. vib.be These synthetic peptides can induce the misfolding and subsequent aggregation of the full-length oncogenic KRAS protein, effectively inactivating it. vib.be The ability to target specific sequences to induce misfolding presents a therapeutic avenue for difficult-to-drug proteins like KRAS.

Detailed research findings on the aggregation and stability of KRAS mutants are summarized in the table below.

Table 1: Research Findings on KRAS G13D Aggregation and Stability

Parameter Wild-Type (WT) KRAS KRAS G13D Mutant Research Finding
Aggregation Propensity Baseline propensity present. Increased aggregation score and rapid baseline aggregation. pnas.org The G13D mutation significantly increases the intrinsic aggregation propensity compared to WT KRAS. pnas.org
Structural Stability Stable conformation. Destabilized nucleotide-binding pocket and a more open active site. pnas.orgnih.gov The G13D mutation uniquely destabilizes the protein's active site, contributing to its aggregation tendency. pnas.orgnih.gov
Nucleotide Exchange Normal GDP-GTP exchange kinetics. Faster GDP and GTP exchange than WT KRAS. frontiersin.org The rapid nucleotide exchange suggests the G13D mutant protein may be more easily auto-activated. frontiersin.org

| Conformational State | Cycles between inactive (State 1) and active (State 2) conformations. | Induces a more open conformation, shifting the equilibrium. nih.gov | The G13D mutation is highly capable of shifting the closed conformation of the nucleotide-binding site to an open state, facilitating GDP dissociation. nih.gov |

Future Directions and Emerging Challenges in Kras G13d Peptide Research

Advancements in High-Resolution Structural Biology of Peptide and Protein Complexes

A profound understanding of the three-dimensional structure of the KRAS G13D protein and its interactions with binding partners is fundamental to designing effective therapies. High-resolution structural biology techniques are pivotal in elucidating the subtle conformational changes induced by the G13D mutation and how these alterations can be exploited for therapeutic intervention.

Recent research has begun to unravel the structural nuances of KRAS G13D. For instance, X-ray crystallography has been employed to determine the structure of KRAS G13D, revealing a "fully open" conformation where the P-loop is exposed. researchgate.netnih.gov This discovery presents a novel druggable space that was previously unappreciated. researchgate.netnih.gov To validate the druggability of this open state, a P-loop-targeting monoclonal antibody was developed which demonstrated high-affinity binding to the G13D mutant. researchgate.netnih.gov

Furthermore, structural studies have provided insights into the molecular interactions within the KRAS G13D protein complex. Analysis of the KRasG13D·GDP complex has detailed the interactions between key residues, which differ from those in other KRAS mutants like G12C. uchicago.edu These atomic-level details are crucial for the structure-based design of small molecules and peptides that can selectively bind to and inhibit the function of the KRAS G13D oncoprotein. nih.gov The development of reversible inhibitors that can achieve subnanomolar binding to the Switch II pocket of the GDP-bound state of KRAS G13D highlights the feasibility of this approach. nih.gov

Key Structural Insights into KRAS G13D:

Technique Key Finding Implication for Drug Design
X-ray Crystallography Revealed a "fully open" conformer of KRAS G13D with an exposed P-loop. researchgate.netnih.gov Opens up a new, previously unknown druggable surface for the development of targeted therapies like monoclonal antibodies. researchgate.netnih.gov
X-ray Crystallography Elucidation of the KRasG13D·GDP complex structure. uchicago.edu Provides a detailed map of molecular interactions, guiding the design of selective small molecule inhibitors. nih.gov

Future advancements in techniques like cryo-electron microscopy (cryo-EM) and time-resolved crystallography will be instrumental in capturing the dynamic nature of KRAS G13D and its interactions with signaling partners, inhibitors, and peptide-based therapeutics in a more physiologically relevant context. uchicago.edu

Integration of Multi-Omics Data for Comprehensive Neoantigen Characterization

The KRAS G13D mutation creates a neoantigen—a tumor-specific peptide that can be recognized by the immune system. A comprehensive characterization of these neoantigens is essential for the development of effective immunotherapies, such as vaccines and adoptive T-cell therapies. Integrating data from multiple "omics" platforms provides a powerful approach to achieve this.

Genomic and transcriptomic analyses are foundational for identifying the presence of the KRAS G13D mutation and quantifying its expression. nih.govresearchgate.net However, proteomic and phosphoproteomic data offer deeper insights into the functional consequences of the mutation, revealing alterations in protein expression and signaling pathways. nih.govresearchgate.netnih.gov By combining these datasets, researchers can build a more complete picture of the molecular landscape of KRAS G13D-mutant tumors. nih.govresearchgate.netnih.gov

Integrated multi-omics analyses have successfully stratified KRAS-mutant colorectal cancers into distinct molecular subtypes with different prognoses and potential therapeutic vulnerabilities. nih.govresearchgate.netnih.gov These subtypes, while having similar distributions of KRAS mutations including G13D, exhibit unique biological features. nih.govnih.gov For example, one subtype may be characterized by the enrichment of pathways related to epithelial-mesenchymal transition (EMT) and angiogenesis, suggesting a more aggressive phenotype, while another may show activation of cell cycle pathways, indicating potential sensitivity to cell cycle inhibitors. nih.govnih.gov

Multi-Omics Approaches for KRAS G13D Neoantigen Characterization:

Omics Layer Information Provided Application in Neoantigen Research
Genomics Identifies the presence of the KRAS G13D mutation. nih.govresearchgate.net Confirms the genetic basis for the neoantigen.
Transcriptomics Quantifies the expression level of the mutated KRAS gene. nih.govresearchgate.net Indicates the potential abundance of the neoantigen precursor.
Proteomics Measures the abundance of the KRAS G13D protein. nih.govresearchgate.netnih.gov Directly assesses the level of the protein from which the neoantigen is derived.
Phosphoproteomics Reveals downstream signaling pathway activation. nih.govresearchgate.netnih.gov Provides insights into the functional consequences of the mutation and potential therapeutic targets.

Future research will likely focus on incorporating immunopeptidomics to directly identify the peptides that are presented on the cell surface by major histocompatibility complex (MHC) molecules. This will provide definitive evidence of which KRAS G13D-derived peptides are bona fide neoantigens and can guide the design of more effective cancer vaccines. cancerbiomed.org

Development of Innovative Preclinical Models for Therapeutic Evaluation

The successful translation of novel therapies from the laboratory to the clinic hinges on the availability of robust and predictive preclinical models. For KRAS G13D-driven cancers, this means creating models that accurately recapitulate the genetic and phenotypic heterogeneity of human tumors. huborganoids.nl

Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable tool. nih.gov PDX models have been successfully used to evaluate the efficacy of therapies in the context of specific KRAS mutations, including G13D. nih.gov For instance, studies using a KRAS G13D colorectal cancer PDX model have investigated the mechanisms of resistance to anti-EGFR therapies like cetuximab. nih.gov

Patient-derived organoids (PDOs) represent another significant advancement. huborganoids.nl These three-dimensional cell cultures grown from a patient's tumor can capture the genetic and phenotypic heterogeneity of the original tumor and are amenable to high-throughput drug screening. huborganoids.nl PDOs are becoming an indispensable platform for preclinical drug testing and for studying the mechanisms of drug resistance. huborganoids.nl

Advanced Preclinical Models for KRAS G13D Research:

Model Type Advantages Applications in KRAS G13D Research
Patient-Derived Xenografts (PDXs) Maintain the histological and genetic characteristics of the original tumor; allow for in vivo efficacy studies. nih.gov Evaluating the anti-tumor activity of novel KRAS G13D-targeted therapies and investigating resistance mechanisms. nih.gov
Patient-Derived Organoids (PDOs) Recapitulate the genetic and phenotypic heterogeneity of the primary tumor; suitable for high-throughput screening. huborganoids.nl Testing the sensitivity of KRAS G13D tumors to a wide range of drugs and identifying personalized treatment strategies. huborganoids.nl
Genetically Engineered Mouse Models (GEMMs) Allow for the study of tumor initiation and progression in an immunocompetent host. aacrjournals.org Investigating the role of the immune system in the response to KRAS G13D-targeted therapies.

The development of genetically engineered mouse models (GEMMs) that harbor the KRAS G13D mutation allows for the study of tumorigenesis in an immunocompetent setting, which is crucial for evaluating immunotherapies. aacrjournals.org Furthermore, humanized mouse models, which are immunodeficient mice reconstituted with a human immune system, will be invaluable for assessing the efficacy of therapies designed to engage human immune cells.

Strategies for Enhancing Immune Recognition and Anti-tumor Efficacy in Preclinical Settings

A key challenge in developing immunotherapies against KRAS G13D is to enhance the immune system's ability to recognize and eliminate tumor cells harboring this mutation. Several strategies are being explored in preclinical settings to boost the anti-tumor immune response.

Cancer vaccines targeting KRAS mutations, including G13D, are a promising approach. mdpi.comfrontiersin.orgmdpi.com These vaccines aim to stimulate a T-cell response against the neoantigen. mdpi.comnih.gov An mRNA vaccine, mRNA-5671, which targets four common KRAS mutations including G13D, is currently being investigated in clinical trials, both as a monotherapy and in combination with immune checkpoint inhibitors. cancerbiomed.orgfrontiersin.orgmdpi.commdpi.comnih.gov

Combining KRAS-targeted therapies with other immunomodulatory agents is another promising strategy. frontiersin.org Preclinical studies have shown that combining KRAS inhibitors with immune checkpoint inhibitors can lead to enhanced tumor regression, which is associated with increased infiltration of CD8+ T cells into the tumor microenvironment. frontiersin.org The rationale for this combination is that KRAS inhibitors can induce an inflammatory tumor microenvironment, making the tumor more susceptible to immune checkpoint blockade. frontiersin.org

Strategies to Enhance Anti-Tumor Immunity Against KRAS G13D:

Strategy Mechanism of Action Preclinical Rationale
Cancer Vaccines (e.g., mRNA-5671) Introduce the KRAS G13D neoantigen to the immune system to elicit a specific T-cell response. mdpi.comnih.gov To generate a pool of memory T cells that can provide long-lasting anti-tumor immunity. frontiersin.org
Adoptive T-Cell Therapy Transfer of T cells engineered to express a T-cell receptor (TCR) that recognizes the KRAS G13D neoantigen. mdpi.com To provide a direct and potent anti-tumor effect by a large number of tumor-specific T cells. mdpi.com
Combination with Immune Checkpoint Inhibitors Block inhibitory signals that prevent T cells from attacking tumor cells. frontiersin.org To overcome immune suppression within the tumor microenvironment and unleash a pre-existing or vaccine-induced anti-tumor immune response. frontiersin.org

Adoptive T-cell therapy, which involves isolating and expanding T cells that are specific for the KRAS G13D neoantigen, is another powerful approach. mdpi.com These T cells can then be infused back into the patient to directly target and kill tumor cells. mdpi.com Preclinical studies are ongoing to optimize the methods for generating and expanding these neoantigen-specific T cells. mdpi.com

Addressing Preclinical Resistance Mechanisms in KRAS G13D-Driven Models

As with all targeted therapies, the development of resistance is a major challenge. Understanding and overcoming the mechanisms of resistance to KRAS G13D-targeted therapies is crucial for achieving durable clinical responses. Preclinical models are essential for identifying these resistance mechanisms and for testing strategies to circumvent them.

Resistance to KRAS inhibitors can arise through several mechanisms, including secondary mutations in the KRAS gene itself, activation of bypass signaling pathways, and phenotypic changes in the tumor cells. frontiersin.orgnih.gov For example, feedback activation of upstream signaling pathways, such as the EGFR pathway, has been identified as a mechanism of adaptive resistance to KRAS inhibitors. mdpi.comnih.gov This has led to the exploration of combination therapies that co-target KRAS and EGFR. mdpi.commdpi.com

The tumor microenvironment also plays a critical role in mediating resistance. frontiersin.org The presence of immunosuppressive cells, such as myeloid-derived suppressor cells and regulatory T cells, can dampen the anti-tumor immune response and limit the efficacy of immunotherapies. mdpi.com Strategies to modulate the tumor microenvironment, such as targeting cancer-associated fibroblasts or depleting immunosuppressive cell populations, are being investigated in preclinical models. mdpi.com

Mechanisms of Resistance to KRAS-Targeted Therapies and Potential Solutions:

Resistance Mechanism Description Potential Therapeutic Strategy
Secondary KRAS Mutations Mutations in the KRAS gene that prevent the inhibitor from binding. aacrjournals.orgfrontiersin.org Development of next-generation inhibitors that can bind to the mutated protein or pan-RAS inhibitors. nih.gov
Bypass Pathway Activation Activation of alternative signaling pathways that bypass the need for KRAS signaling. mdpi.comnih.gov Combination therapy with inhibitors of the bypass pathway (e.g., EGFR inhibitors, PI3K inhibitors). mdpi.com
Phenotypic Plasticity Tumor cells switch to a different cellular state that is less dependent on KRAS signaling. nih.gov Therapies that target the new cellular state or prevent the phenotypic switch.

Future research will need to employ a systems-level approach to understand the complex interplay of factors that contribute to resistance. This will involve the longitudinal analysis of preclinical models treated with KRAS G13D-targeted therapies to track the evolution of resistance and identify new therapeutic vulnerabilities.

Q & A

Q. What computational tools predict KRAS G13D-driven resistance mechanisms in colorectal cancer?

  • Apply machine learning models trained on multi-omics datasets (e.g., TCGA) to identify co-mutations (e.g., TP53, APC) that modulate therapeutic response .
  • Use molecular docking to screen for small molecules that stabilize inactive KRAS G13D conformations .

Data Analysis and Interpretation

Q. How should I handle contradictory results in KRAS G13D signaling pathway activation across studies?

  • Conduct meta-analyses of published datasets (e.g., GEO, CPTAC) to identify context-dependent variables (e.g., tissue type, mutation burden) .
  • Validate findings using orthogonal assays (e.g., Western blot for phosphorylated ERK and AKT) .

Q. What statistical approaches are appropriate for analyzing alternative splicing events in KRAS G13D models?

  • Use rMATS or MAJIQ to quantify differential splicing of EPDR1/ZNF518B isoforms .
  • Correlate splicing ratios with clinical outcomes via Cox proportional hazards models .

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